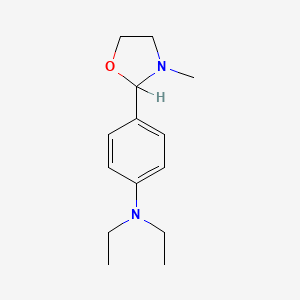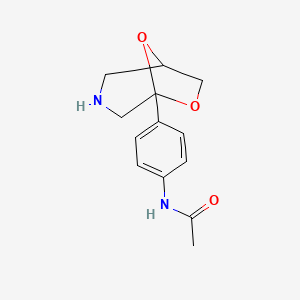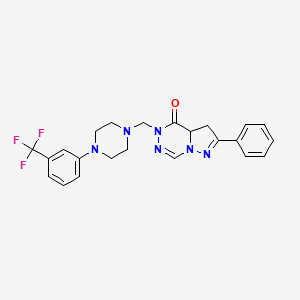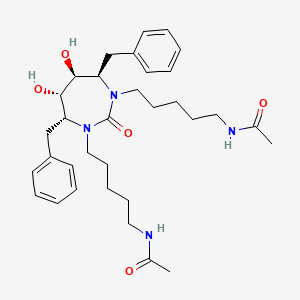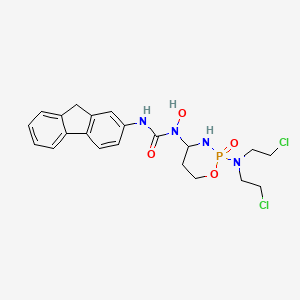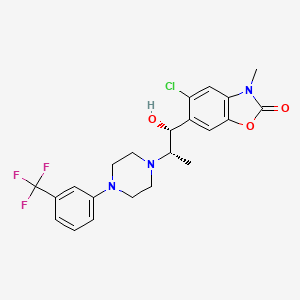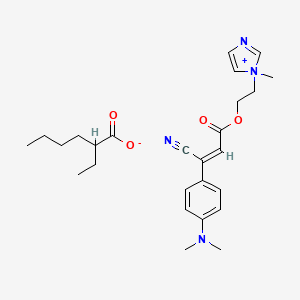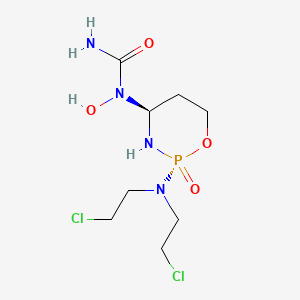
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- is a complex chemical compound known for its significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- typically involves the reaction of bis(2-chloroethyl)amine with a suitable urea derivative under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
化学反応の分析
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic acids facilitate substitution reactions.
Major Products Formed
科学的研究の応用
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound exerts its effects by binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
Urea, N-(2-(bis(2-chloroethyl)amino)ethyl)-N-hydroxy-, P-oxide: Similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Urea, N-(2-(bis(2-chloroethyl)amino)ethyl)-N-hydroxy-, P-oxide, cis-: Similar structure but differs in the spatial arrangement of atoms.
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide, trans- lies in its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
97139-57-6 |
|---|---|
分子式 |
C8H17Cl2N4O4P |
分子量 |
335.12 g/mol |
IUPAC名 |
1-[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C8H17Cl2N4O4P/c9-2-4-13(5-3-10)19(17)12-7(1-6-18-19)14(16)8(11)15/h7,16H,1-6H2,(H2,11,15)(H,12,17)/t7-,19-/m0/s1 |
InChIキー |
NEHSQHPPBUJKKZ-IIYDVTGLSA-N |
異性体SMILES |
C1CO[P@@](=O)(N[C@H]1N(C(=O)N)O)N(CCCl)CCCl |
正規SMILES |
C1COP(=O)(NC1N(C(=O)N)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


